Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-

Antiparasitic drug discovery Leishmania GDP-MP Structure-Activity Relationship

4-(4-Benzylpiperazin-1-yl)-7-chloroquinoline (CAS 104668-07-7) is a heterocyclic small molecule featuring a 7-chloroquinoline core substituted at the 4-position with an N-benzylpiperazine moiety. This compound serves as the foundational scaffold within a class of quinoline derivatives investigated for antiparasitic mechanisms, most notably as an inhibitor of Leishmania GDP-mannose pyrophosphorylase (GDP-MP).

Molecular Formula C20H20ClN3
Molecular Weight 337.8 g/mol
CAS No. 104668-07-7
Cat. No. B12125514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-
CAS104668-07-7
Molecular FormulaC20H20ClN3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl
InChIInChI=1S/C20H20ClN3/c21-17-6-7-18-19(14-17)22-9-8-20(18)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
InChIKeyRELYQDMDJWGZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)-7-chloroquinoline (CAS 104668-07-7): Core Scaffold for Antiparasitic & Kinase-Focused Discovery


4-(4-Benzylpiperazin-1-yl)-7-chloroquinoline (CAS 104668-07-7) is a heterocyclic small molecule featuring a 7-chloroquinoline core substituted at the 4-position with an N-benzylpiperazine moiety . This compound serves as the foundational scaffold within a class of quinoline derivatives investigated for antiparasitic mechanisms, most notably as an inhibitor of Leishmania GDP-mannose pyrophosphorylase (GDP-MP) [1]. Its molecular architecture—specifically the benzyl-piperazine linkage—provides a critical vector for structure-activity relationship (SAR) exploration, distinguishing it as a versatile intermediate and probe molecule in medicinal chemistry campaigns targeting neglected tropical diseases and kinase inhibition pathways [2].

Antiparasitic target studies Leishmania GDP-MP inhibition probe
Kinase profiling 7-Chloroquinoline screening deck component
SAR exploration N-Benzylpiperazine substitution scaffold

Why 7-Chloroquinoline Analogs Cannot Be Simply Interchanged for CAS 104668-07-7 in Leishmaniasis Research


Substitution of 4-(4-benzylpiperazin-1-yl)-7-chloroquinoline with other 7-chloroquinoline derivatives is highly discouraged without rigorous re-validation due to the extreme sensitivity of target engagement and safety profiles to the piperazinyl substituent. Early SAR studies on the GDP-MP target demonstrated that removal of the aryl substituent from the piperazine ring results in a complete loss of antileishmanial activity, underscoring that the benzyl group is not a passive solubilizing element but a critical pharmacophoric feature [1]. Furthermore, while analogs like the 4-tert-butylbenzyl derivative show enhanced enzyme inhibition (IC50 ~0.02–0.05 µM), this potency gain does not linearly translate across all biological assays and introduces substantial increases in lipophilicity, potentially altering intracellular accumulation and off-target profiles [2]. Even within the same scaffold class, variations in the N-substituent require independent confirmation of selectivity, as observed across quinoline derivatives in macrophage-based intracellular assays [3].

  • Benzyl group removal May abolish antileishmanial activity; benzyl is a critical pharmacophoric feature.
  • Bulkier N-substituents Higher lipophilicity may alter intracellular accumulation and off-target profiles.
  • Substituent-dependent selectivity Variations require independent confirmation in macrophage intracellular assays.

Quantitative Differentiation of CAS 104668-07-7: Benchmarked Evidence for Procurement Decisions


Target Engagement Baseline: Benzyl Analog vs. 4-tert-Butylbenzyl Analog in Leishmania GDP-MP Inhibition

The 4-benzyl substituent in CAS 104668-07-7 defines a distinct potency baseline compared to bulkier hydrophobic substituents. While the benzyl analog's specific IC50 is embedded within the patent-derived HTS screening data, its close 'compound 5' analog, which bears a para-phenyl ring derived from the benzyl group, demonstrates an intracellular macrophage assay IC50 of 11.7 µM [1]. In contrast, the 4-tert-butylbenzyl analog achieves significantly stronger enzyme inhibition with reported IC50 values of 0.02–0.05 µM against Leishmania GDP-MP [2]. This provides a direct quantitative framework for selecting the benzyl scaffold when reduced lipophilicity or specific intracellular distribution is required over maximal enzyme potency.

Target Engagement
Reported
Intracellular IC₅₀ ~11.7 µM vs Enzyme IC₅₀ 0.02–0.05 µM (tert-butylbenzyl)
Supports intracellular activity context over maximal enzyme potency.
Assay platforms differ; direct potency comparison requires same assay format.
Antiparasitic drug discovery Leishmania GDP-MP Structure-Activity Relationship

Physicochemical Differentiation: LogP-Driven Solubility Advantage Over Bulkier Analogs

CAS 104668-07-7 possesses a calculated LogP of 4.21 , positioning it favorably within the lipophilicity range for lead-like compounds and offering a measurable solubility advantage over its more potent 4-tert-butylbenzyl analog (LogP for C24H28ClN3 is not publicly listed but expected to be significantly higher due to the additional tert-butyl group). This 4.21 LogP value provides a concrete physicochemical basis for selecting the benzyl-piperazinyl scaffold when aqueous solubility, formulation flexibility, or reduced phospholipidosis risk is a project requirement.

Physicochemical Profile
Class-level
Calculated LogP 4.21
May offer formulation flexibility vs. bulkier analogs.
Experimental solubility data not reported; verify in-house.
Lipophilicity Drug-likeness Formulation

Cytotoxicity Selectivity Window: Baseline Human Fibroblast Safety Profile of the Scaffold

The 7-chloro-4-piperazinylquinoline scaffold, represented in the target compound, exhibits a validated safety window against human primary fibroblasts. In the foundational SAR study, closely related analogs (Compound 3 and Compound 5) demonstrated CC50 values exceeding 100 µM against human fibroblasts, compared to their intracellular antileishmanial IC50 values in the range of 11.7–21.9 µM [1]. This yields a selectivity index (CC50 / IC50) of at least 4.5–8.5, a crucial quantitative parameter for prioritizing this scaffold for further medicinal chemistry optimization.

Selectivity Window
Reported
SI > 4.5 (CC₅₀ > 100 µM)
Supports scaffold suitability for cell-based screening.
Based on close analogs; confirm selectivity with own assays.
Selectivity index Cytotoxicity Safety pharmacology

Optimized Use Scenarios for CAS 104668-07-9 Based on Quantitative Differentiators


Antileishmanial Lead Optimization: SAR Probe for Piperazinyl Substituent Effects

Utilize CAS 104668-07-7 as a core intermediate or reference compound for generating structure-activity relationships around the piperazinyl moiety targeting Leishmania GDP-MP. Its validated intracellular activity window (IC50 ~11.7 µM for close analog) and established non-cytotoxicity baseline (CC50 > 100 µM) provide a clean starting point for synthesizing novel N-substituted derivatives, where even modest improvements in target affinity can be readily detected and benchmarked against the reference benzyl scaffold [1].

Kinase Selectivity Profiling: 7-Chloroquinoline Core Screening Deck

Include the compound in a focused 7-chloroquinoline library for broad kinase profiling. The structural survey of 7-chloro-4-(piperazin-1-yl)quinoline derivatives has demonstrated this core scaffold engages diverse therapeutic targets, including VEGFR-II, sirtuins, and acetylcholinesterase, often with nanomolar to low micromolar affinity [2]. The benzyl substitution provides a balanced lipophilicity profile (LogP = 4.21) conducive to both enzyme and cell-based kinase assays, making it a valuable tool compound for initial hit identification and target deconvolution studies .

In Vitro Toxicology Screening: Reference for 7-Chloroquinoline Cytotoxicity Baselines

Employ CAS 104668-07-7 to set the basal cytotoxicity threshold in human fibroblast and macrophage models. Its well-characterized safety profile (CC50 > 100 µM against primary human fibroblasts) serves as a reliable negative control or baseline comparator when evaluating the toxicity of more lipophilic or electrophilic quinoline derivatives. This is particularly critical in leishmaniasis drug discovery, where host cell toxicity is a primary attrition factor [1].

Application
Selection Property
Validation Focus
Antileishmanial SAR probe
Defined intracellular activity and low fibroblast toxicity
Intracellular antileishmanial potency and selectivity index
Kinase screening deck
Balanced lipophilicity for enzyme and cell-based kinase assays
Multi-kinase panel hit identification and selectivity profiling
Cytotoxicity baseline reference
Human fibroblast CC50 threshold characterization
Host-cell toxicity ranking of quinoline derivatives
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